molecular formula C17H16Br2N2O2S B5720001 1-(4-{4-[(4,5-dibromothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone CAS No. 438235-92-8

1-(4-{4-[(4,5-dibromothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone

Cat. No.: B5720001
CAS No.: 438235-92-8
M. Wt: 472.2 g/mol
InChI Key: CRYJTSIMEWLANC-UHFFFAOYSA-N
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Description

1-(4-{4-[(4,5-dibromothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone is a complex organic compound featuring a thiophene ring substituted with bromine atoms, a piperazine ring, and a phenyl ring with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4,5-dibromothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone typically involves multiple steps:

    Formation of the 4,5-dibromothiophene-2-carbonyl chloride: This can be achieved by brominating thiophene-2-carbonyl chloride using bromine in the presence of a catalyst.

    Coupling with piperazine: The 4,5-dibromothiophene-2-carbonyl chloride is then reacted with piperazine to form the intermediate compound.

    Attachment of the phenyl ethanone group: Finally, the intermediate is coupled with 4-bromoacetophenone under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4,5-dibromothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various substituents replacing the bromine atoms.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

1-(4-{4-[(4,5-dibromothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4,5-dibromothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to certain biological targets, while the thiophene and phenyl rings can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{4-[(4,5-dichlorothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone: Similar structure but with chlorine atoms instead of bromine.

    1-(4-{4-[(4,5-dimethylthiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone: Similar structure but with methyl groups instead of bromine.

Uniqueness

1-(4-{4-[(4,5-dibromothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of the thiophene, piperazine, and phenyl rings also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

1-[4-[4-(4,5-dibromothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Br2N2O2S/c1-11(22)12-2-4-13(5-3-12)20-6-8-21(9-7-20)17(23)15-10-14(18)16(19)24-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYJTSIMEWLANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(S3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153066
Record name 1-[4-[4-[(4,5-Dibromo-2-thienyl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438235-92-8
Record name 1-[4-[4-[(4,5-Dibromo-2-thienyl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438235-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[4-[(4,5-Dibromo-2-thienyl)carbonyl]-1-piperazinyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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